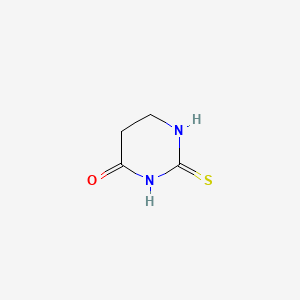

tetrahydro-2-thioxo-4(1H)-Pyrimidinone

Übersicht

Beschreibung

2-sulfanyl-2,3-dihydro-1H-pyrimidin-4-one is an organonitrogen heterocyclic compound and an organic heteromonocyclic compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antitubercular Activity

Recent studies have identified tetrahydro-2-thioxo-4(1H)-pyrimidinone derivatives as promising candidates for antitubercular agents. A notable study synthesized several dihydropyrimidinones through the Biginelli reaction, screening them against Mycobacterium tuberculosis. Compounds exhibited impressive inhibition rates, with some achieving a minimum inhibitory concentration (MIC) as low as 0.02 μg/mL, outperforming traditional drugs like isoniazid in efficacy .

Antihyperglycaemic Activity

this compound derivatives have also been evaluated for their antihyperglycaemic properties. In experiments involving Sprague Dawley rats, specific compounds demonstrated significant reductions in blood glucose levels after sucrose administration. These compounds potentially enhance glucose utilization through mechanisms involving insulin secretion or inhibition of intestinal glucosidases .

Anticonvulsant Activity

Research has shown that some derivatives of this compound exhibit anticonvulsant properties. In studies utilizing the maximal electroshock seizure (MES) method on mice, certain synthesized compounds displayed marked anticonvulsant activity at varying doses, suggesting their potential as therapeutic agents for seizure disorders .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse phase HPLC methods. A study described a scalable liquid chromatography technique suitable for isolating impurities and analyzing pharmacokinetics. The method utilizes a mobile phase consisting of acetonitrile and water, with adaptations for mass spectrometry compatibility .

Biological Research Applications

DNA and RNA Synthesis

The compound's structural characteristics make it relevant in the synthesis of nucleic acids. Dihydropyrimidines are crucial in various biochemical pathways, including DNA and RNA synthesis, which are fundamental to cellular function and replication .

Table 1: Antitubercular Activity of this compound Derivatives

| Compound No. | % Inhibition | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| 58 | 100 | 0.02 | >500 |

| 59 | 100 | 0.02 | >500 |

| 60 | 92 | 3.13 | >3.2 |

| Isoniazid | - | 0.03 | - |

This table summarizes the effectiveness of various synthesized compounds against Mycobacterium tuberculosis, showcasing the superior performance of certain derivatives compared to established treatments .

Table 2: Antihyperglycaemic Activity Results

| Compound No. | Dose (mg/kg) | % Improvement on OSSTT | Significance |

|---|---|---|---|

| 104 | 100 | 0.07 | - |

| Metformin | 100 | 14.1 | p<0.01 |

This table presents data on the antihyperglycaemic effects of this compound derivatives compared to metformin, indicating potential therapeutic benefits in managing blood glucose levels .

Analyse Chemischer Reaktionen

Substitution and Functionalization Reactions

Tetrahydro-2-thioxo-4(1H)-pyrimidinone undergoes various substitution reactions to introduce functional groups, enhancing its biological activity.

2.1. Halogenation and Thioureidopyrimidine Formation

Chlorination with POCl3/DMF forms chlorinated derivatives (e.g., 18a,b), which react with thiourea to yield thioureidopyrimidine derivatives (19a,b) .

2.2. Nucleophilic Aromatic Substitution

Reactions with isothiocyanates under reflux conditions introduce sulfur-containing groups. For example, 3-phenyl-2-thioxo derivatives are synthesized using anhydrous K2CO3 in MeCN .

2.3. Hydrazine and Semicarbazide Reactions

Hydrazine monohydrate and semicarbazide hydrochloride modify the pyrimidine core, forming hydrazones and semicarbazones. These reactions are catalyzed by NaOH or DMF .

Oxidation and Ring Transformations

3.1. Oxidation Pathways

Oxidation of 2-thioxo derivatives (e.g., 2a-c) with agents like H2O2 or KMnO4 produces oxo-pyrimidine derivatives (2b, 13–16) . The choice of oxidizing agent dictates the product structure.

3.2. Photocyclization

Thiobarbiturate derivatives undergo [2+2] photocycloaddition or Norrish type II reactions to form fused pyrimidine rings. For example, irradiation of N-alkyl thiobarbiturates yields bi- and tri-cyclic derivatives .

3.3. Chlorination and Thioureidopyrimidine Formation

Chlorination with POCl3/DMF forms chlorinated derivatives (18a,b), which react with thiourea to yield thioureidopyrimidine derivatives (19a,b) .

Analytical Characterization

Synthesized compounds are characterized using:

Eigenschaften

IUPAC Name |

2-sulfanylidene-1,3-diazinan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTRBTSBTPEKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873571 | |

| Record name | Dihydro-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5366-11-0 | |

| Record name | Dihydro-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.